Product packaging for Fluradoline(Cat. No.:CAS No. 71316-84-2)

Fluradoline

Cat. No.: B1234182
CAS No.: 71316-84-2
M. Wt: 301.4 g/mol
InChI Key: LEBFQNREPOQDII-UHFFFAOYSA-N
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Description

Historical Context of Dibenzoxepin Derivatives in Pharmacological Research

Dibenzoxepin derivatives are a class of tricyclic compounds that have been a significant focus in medicinal chemistry and pharmacology. ontosight.aiontosight.ai The core structure consists of two benzene (B151609) rings fused to an oxepin (B1234782) ring, a seven-membered ring containing an oxygen atom. ontosight.ai This tricyclic scaffold has served as a foundational structure for the development of various therapeutic agents.

Historically, research into dibenzoxepin derivatives has led to the discovery of compounds with a wide range of pharmacological activities, including antidepressant, anxiolytic, antihistaminic, and anti-inflammatory properties. ontosight.ai A prominent example is Doxepin, a dibenzoxepin derivative that was developed by Pfizer and received FDA approval in 1969 as an antidepressant. nih.gov Doxepin functions as a tricyclic antidepressant (TCA) by blocking the reuptake of norepinephrine (B1679862) and serotonin (B10506), and it also exhibits antagonistic effects on various receptors, including histamine, serotonin, and adrenergic receptors. nih.govcancer.gov

The versatility of the dibenzoxepin structure allows for chemical modifications that can significantly alter a compound's pharmacological profile. ontosight.ai For instance, the addition of different substituents can enhance biological activity, potentially through increased lipophilicity or more specific interactions with biological targets. ontosight.ai This adaptability has made the dibenzoxepin framework a "privileged scaffold" in medicinal chemistry, appearing in various natural products and synthetic drug molecules. researchgate.net

Over the years, extensive research has been conducted on the synthesis and application of dibenzoxepine derivatives, leading to the development of compounds with diverse therapeutic potentials, such as thromboxane (B8750289) A2 synthase inhibitors and receptor antagonists. researchgate.netnih.gov

Evolution of Fluradoline (B231048) as a Compound of Interest in Analgesic and Antidepressant Research

This compound, a tricyclic dibenz[b,f]oxepine derivative, emerged as a compound of interest due to its potential as a centrally acting analgesic with concurrent antidepressant properties. researchgate.netnih.govacs.org Its chemical structure includes a dibenzoxepin backbone with a fluorine atom and a thioether linkage to an N-methyl ethanamine side chain, features that contribute to its potential pharmacological actions. ontosight.ai

Early research in the 1980s identified this compound (also known by its developmental code HP 494) as having both analgesic and antidepressant activities in animal models. researchgate.netacs.org This dual activity sparked interest in its potential therapeutic applications.

Subsequent clinical investigations explored its efficacy in managing pain. A notable study compared this compound with aspirin (B1665792) for postoperative orthopedic pain. nih.gov The results indicated that a 300 mg dose of this compound was distinguishable from a placebo and equivalent to 650 mg of aspirin in providing pain relief. nih.gov The study also observed a significant elevation in mood scores with the 300 mg dose of this compound. nih.gov

Systematic reviews of antidepressants for postoperative pain have included trials on this compound. researchgate.netcapes.gov.brresearchgate.net While these reviews have often highlighted the heterogeneity of studies and the need for more robust data, they have acknowledged the therapeutic potential of antidepressants, including this compound, in pain management. researchgate.netcapes.gov.brresearchgate.net One analysis noted that a study on this compound reported sufficient data to estimate a standardized effect size of 0.78 for pain reduction, indicating a notable effect. researchgate.net

Positioning this compound within the Broader Landscape of Centrally Acting Agents

This compound is classified as a centrally acting agent, a broad category of drugs that exert their effects on the central nervous system (CNS). researchgate.netnih.govamerikanhastanesi.org These agents can modulate various neurological pathways to produce their therapeutic effects. amerikanhastanesi.orgmayoclinic.org

The primary mechanism of many centrally acting agents involves the stimulation of alpha-2 adrenergic receptors and/or imidazoline (B1206853) receptors in the brainstem, which leads to a reduction in sympathetic outflow from the CNS. nih.gov This mechanism is characteristic of centrally acting antihypertensive drugs like clonidine (B47849) and methyldopa. nih.govamerikanhastanesi.orgmayoclinic.org

This compound's profile as both an analgesic and an antidepressant places it at the intersection of different classes of centrally acting drugs. researchgate.netacs.org The analgesic properties of some antidepressants are well-documented, with the proposed mechanisms involving the modulation of monoaminergic neurotransmitter systems, which play a role in pain perception. nih.govresearchgate.net The dual action of compounds like this compound suggests a complex interaction with CNS pathways that regulate both mood and pain. pasteur.fr

The exploration of compounds with combined analgesic and antidepressant effects, such as this compound, reflects a broader interest in developing "all-in-one" molecules that can address the frequent comorbidity of pain and depression. pasteur.fr

Below is a table summarizing the key characteristics of this compound based on available research findings.

FeatureDescription
Chemical Class Dibenzoxepin derivative researchgate.netontosight.ai
Pharmacological Profile Centrally acting analgesic and antidepressant researchgate.netnih.govacs.org
Mechanism of Action (Proposed) Acts on the central nervous system, likely modulating neurotransmitter systems involved in pain and mood. ontosight.ai
Key Research Finding A 300 mg dose was shown to be equivalent to 650 mg of aspirin for postoperative orthopedic pain and also improved mood scores. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FNOS B1234182 Fluradoline CAS No. 71316-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71316-84-2

Molecular Formula

C17H16FNOS

Molecular Weight

301.4 g/mol

IUPAC Name

2-(3-fluorobenzo[b][1]benzoxepin-5-yl)sulfanyl-N-methylethanamine

InChI

InChI=1S/C17H16FNOS/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17/h2-7,10-11,19H,8-9H2,1H3

InChI Key

LEBFQNREPOQDII-UHFFFAOYSA-N

SMILES

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F

Canonical SMILES

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F

Related CAS

77590-97-7 (hydrochloride)

Synonyms

fluradoline
fluradoline hydrochloride
fluradoline maleate (1:1) salt
HP 494
HP-494

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluradoline

Key Synthetic Routes and Reaction Pathways for Fluradoline (B231048)

The synthesis of this compound is a multi-step process that begins with the formation of precursors and intermediates, followed by the construction of the dibenzoxepin backbone and the final introduction and modification of peripheral functional groups.

Precursor Chemical Synthesis and Intermediate Derivatization

The synthesis of this compound typically starts with the preparation of 2-phenoxymethylbenzoic acid or its derivatives. This is often achieved by refluxing phthalide (B148349) with a potassium phenoxide in a solvent like xylene. The resulting potassium salt is then treated with acid to yield the free 2-phenoxymethylbenzoic acid.

A key intermediate in the synthesis is the dibenzo[b,e]oxepin-11(6H)-one. This ketone is then converted to an oxime intermediate by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base such as anhydrous pyridine (B92270). This oxime is a crucial precursor for further functionalization.

Table 1: Key Precursors and Intermediates in this compound Synthesis

Compound Name Structure Role in Synthesis
2-Phenoxymethylbenzoic acid C₁₄H₁₂O₃ Starting material for the dibenzoxepin core.
Dibenzo[b,e]oxepin-11(6H)-one C₁₄H₁₀O₂ Ketone intermediate for oxime formation.

Note: Structures are simplified representations.

Strategies Employed in the Formation of the Dibenzoxepin Backbone

The central dibenzo[b,e]oxepin ring system is a defining feature of this compound. The most common method for constructing this tricyclic backbone is through an intramolecular Friedel-Crafts cyclization. This reaction typically involves converting the precursor 2-phenoxymethylbenzoic acid into its more reactive acid chloride derivative using a reagent like thionyl chloride. The subsequent cyclization in the presence of a Lewis acid catalyst leads to the formation of the dibenzo[b,e]oxepin-11(6H)-one.

Alternative strategies for the synthesis of the dibenzoxepine nucleus include intramolecular C-O bond formation via Ullmann-ether reactions or SNAr reactions, and cyclodehydration of intermediates with a pre-existing diaryl ether framework. scribd.com However, these methods can be limited by harsh reaction conditions and substituent-dependent yields. scribd.com

Introduction and Modification of Peripheral Functional Groups

Once the dibenzoxepin core is established, the synthesis focuses on introducing and modifying the peripheral functional groups that define this compound. A key step is the acylation of the 11-hydroximino-6,11-dihydro-dibenzo[b,e]oxepin intermediate. To introduce the trifluoromethyl group characteristic of some derivatives, a trifluoromethyl-substituted benzoic acid chloride is used in this acylation step.

The final steps of the synthesis involve the introduction of the side chain. This can be achieved through various methods, including the reaction of mercaptoacetic derivatives with the dibenzoxepinone followed by reduction. scribd.com

Synthesis of this compound Analogues and Related Dibenzoxepin Derivatives

The synthesis of analogues of this compound is essential for understanding the structure-activity relationships (SAR) of this class of compounds and for the discovery of new therapeutic agents.

Targeted Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies involve systematically altering the structure of a lead compound, like this compound, and evaluating the effects of these changes on its biological activity. nih.govmdpi.com For dibenzoxepin derivatives, these modifications can include:

Substitution on the aromatic rings: Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) on the benzene (B151609) rings of the dibenzoxepin nucleus can influence potency and selectivity. mdpi.com

Modification of the side chain: Altering the length, branching, and functional groups of the side chain attached to the dibenzoxepin core can significantly impact pharmacological properties.

Changes to the oxime group: Derivatization of the oxime functional group can lead to compounds with different biological profiles.

These targeted modifications allow researchers to map the structural requirements for desired biological activity. nih.gov

Novel Synthetic Approaches to this compound Scaffold Diversification

To expand the chemical space around the this compound scaffold, novel synthetic strategies are continuously being explored. nih.govresearchgate.net These approaches aim to create a diverse library of related compounds for biological screening. rsc.orgwhiterose.ac.uk Some of these novel methods include:

One-pot multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, increasing efficiency. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of heterocyclic scaffolds. nih.govwisdomlib.org

Development of new cyclization strategies: Researchers are investigating new catalytic systems and reaction conditions to form the seven-membered oxepine ring with greater efficiency and under milder conditions. researchgate.net

These innovative synthetic approaches are crucial for the discovery of next-generation dibenzoxepin-based therapeutic agents.

Molecular and Cellular Pharmacological Investigations of Fluradoline

Elucidation of Primary Molecular Targets and Binding Interactions

The initial step in understanding the pharmacological profile of any compound is the identification of its primary molecular targets and the characterization of its binding interactions. For Fluradoline (B231048), these investigations have primarily centered on its effects on neurotransmitter systems.

Neurotransmitter Transporter Systems Modulation (e.g., Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Blockade)

Early research identified this compound as an inhibitor of monoamine reuptake. Specifically, it has been reported to block the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (B1211576) (DA) in rat brain synaptosomes. ethernet.edu.et This action is a hallmark of several classes of antidepressants, including serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov By inhibiting these transporters, this compound can increase the concentration of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is believed to underlie its potential antidepressant effects, which may in turn contribute to its analgesic properties. researchgate.net

Despite these qualitative findings, detailed quantitative data on the binding affinity of this compound for these transporters remains limited in publicly accessible literature. The table below summarizes the known information regarding its interaction with neurotransmitter transporters.

Target TransporterReported ActionQuantitative Binding Data (Ki or IC50)
Norepinephrine Transporter (NET) Reuptake Blockade ethernet.edu.etNot Publicly Available
Serotonin Transporter (SERT) Reuptake Blockade ethernet.edu.etNot Publicly Available
Dopamine Transporter (DAT) Reuptake Blockade ethernet.edu.etNot Publicly Available

Intracellular Signaling Cascades Affected by this compound

The modulation of neurotransmitter transporters by this compound is expected to trigger a cascade of intracellular signaling events, leading to downstream changes in cellular function.

Modulation of Second Messenger Systems

Impact on Gene Expression Profiles

Prolonged alterations in neurotransmitter signaling and second messenger activity can lead to changes in gene expression, which are thought to be crucial for the long-term therapeutic effects of antidepressants. However, there is a lack of specific research on the impact of this compound on gene expression profiles. Studies on other compounds that modulate similar pathways have shown changes in the expression of genes related to neurogenesis, synaptic plasticity, and cellular stress responses. For instance, some antidepressants have been shown to influence the expression of transcription factors and neurotrophic factors. researchgate.net Future research employing techniques such as microarray or RNA-sequencing could provide valuable insights into the specific genes and pathways regulated by this compound.

Cellular Responses and Phenotypes Induced by this compound in In Vitro Systems

The ultimate effect of a compound at the cellular level is a culmination of its interactions with molecular targets and the subsequent signaling cascades. In vitro cell-based assays are critical for understanding these cellular responses.

There is a notable absence of published studies specifically investigating the cellular responses and phenotypes induced by this compound in in vitro systems such as primary neuronal cultures or neuroblastoma cell lines. nih.gov Research on structurally related dibenzo[b,f]oxepine derivatives has demonstrated a range of cellular effects, including cytotoxicity and the induction of apoptosis in cancer cell lines. nih.govmdpi.com For example, certain benzo researchgate.netgoogle.comoxepino[3,2-b] pyridine (B92270) derivatives, which share a core structural similarity, have been shown to inhibit cell proliferation and migration, and induce apoptosis in canine mammary cancer cell lines. mdpi.com These studies on related compounds suggest potential avenues for future in vitro research on this compound to explore its effects on cell viability, neurite outgrowth, and other cellular phenotypes relevant to its analgesic and potential neuro-modulatory activities.

Preclinical Pharmacological Efficacy Studies in Animal Models

Assessment of Analgesic Properties in In Vivo Animal Models

The evaluation of a compound's pain-relieving capabilities relies on a variety of in vivo animal models designed to simulate different types of pain, including acute and chronic conditions. nih.govporsolt.com

Acute nociceptive pain models are designed to assess the efficacy of analgesics against sudden, short-term pain resulting from noxious stimuli. criver.com These tests often measure the reaction time of an animal to a thermal or chemical stimulus. nih.gov Common models include the hot plate test, tail flick test, and the formalin test. criver.comsyngeneintl.com

While specific data for fluradoline (B231048) in these models is not extensively detailed in the available literature, its parent compound, flupirtine (B1215404), has been thoroughly evaluated. In the hot plate test, which measures the response to a heated surface, flupirtine demonstrated significant analgesic activity in rats. researchgate.netjournalcmpr.com Studies comparing flupirtine to other analgesics in various acute pain models in mice and rats, such as the Haffner's test (tail-clip), electro-pain test, and hot plate test, found its potency to be between that of stronger opioids like methadone and weaker analgesics like codeine and paracetamol. nih.gov In the hot plate test specifically, flupirtine was found to be twice as active as codeine. nih.gov

The formalin test induces a biphasic pain response—an initial acute phase followed by a later inflammatory phase—allowing for the assessment of different pain mechanisms. dovepress.com Flupirtine has shown analgesic activity in the orofacial formalin test in rats. nih.gov However, in the acetic acid writhing test, another model of chemically-induced visceral pain, flupirtine was found to be less potent, showing about half the activity of codeine. nih.gov

Analgesic Test ModelFlupirtine's Relative PotencyReference Compound(s)
Hot Plate Test~2x more activeCodeine
Haffner's Test, Electro-pain TestUp to 4x more potentCodeine
Haffner's Test, Electro-pain TestUp to 2x more activePethidine
Acetic Acid Writhing Test~0.5x as activeCodeine

Chronic pain models, particularly those for neuropathic pain, are crucial for evaluating treatments for long-lasting pain conditions caused by nerve damage or disease. frontiersin.org These models are often created through surgical nerve ligation, such as in the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models, or through chemical induction, like with streptozotocin (B1681764) to model diabetic neuropathy. criver.comoup.compharmaron.com

Flupirtine has demonstrated efficacy in several of these chronic pain models. wjgnet.com In a rat model of streptozotocin-induced diabetic neuropathy, flupirtine produced significant antinociceptive effects. oup.com Similarly, in the carrageenan-induced paw inflammation model, which represents inflammatory pain, flupirtine was also effective. oup.com These findings suggest that compounds in this class have potential utility in treating pain states characterized by central sensitization. oup.com

Hyperalgesia (an increased sensitivity to pain) and allodynia (pain resulting from a normally non-painful stimulus) are hallmarks of chronic and neuropathic pain. mdpi.comnih.gov Animal models are used to measure these phenomena, for instance, by assessing the withdrawal threshold to a mechanical or thermal stimulus. northeastern.edu

Studies on flupirtine have shown it possesses antihyperalgesic properties. In a model of inflammatory pain using carrageenan, a combination of flupirtine and morphine led to the complete reversal of induced hyperalgesia in rats. oup.com In a diabetic neuropathy model, flupirtine in combination with a low dose of morphine also caused a complete reversal of hyperalgesia. oup.com These effects highlight the compound's ability to modulate the sensitization of nociceptive pathways. wjgnet.com

Evaluation of Antidepressant-like Effects in Animal Behavioral Paradigms

The antidepressant potential of new compounds is often initially screened using behavioral tests in rodents that are designed to model aspects of human depression, such as behavioral despair. openaccessjournals.comnih.gov

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common screening tools for antidepressant activity. researchgate.netnih.gov Both tests are based on the principle that when placed in an inescapable, stressful situation (a cylinder of water for the FST or suspension by the tail for the TST), rodents will eventually adopt an immobile posture. nih.gov A reduction in the duration of this immobility is interpreted as an antidepressant-like effect. nih.gov These tests have good predictive validity for a wide range of clinically effective antidepressants. openaccessjournals.com

While this compound is noted to possess antidepressant properties based on animal studies, specific, detailed results from its evaluation in the Forced Swim Test or Tail Suspension Test are not extensively available in the reviewed scientific literature. nih.gov

The Chronic Mild Stress (CMS) model is considered to have high validity for studying depression as it aims to induce a state analogous to human anhedonia—a core symptom of depression. nih.govnih.gov In this paradigm, animals are exposed to a series of unpredictable, mild stressors over a prolonged period. nih.gov This typically results in behavioral changes such as a decreased preference for a sweetened solution, which can be reversed by chronic antidepressant treatment. plos.org The model is valued for its translational potential in understanding the neurobiology of depression and antidepressant action. researchgate.net

Despite the assertion that this compound has antidepressant effects in animals, specific data regarding its performance in the chronic mild stress model are not detailed in the available literature. nih.gov

Delineation of Centrally Mediated Pharmacological Effects.acs.org

Preclinical research has established that this compound exerts its pharmacological effects through direct action on the central nervous system. acs.org As a tricyclic dibenz[b,f]oxepine derivative, its mechanisms are linked to the modulation of key neurotransmitter systems involved in pain and mood regulation. researchgate.net

Brain Region-Specific Activity Profiling

While specific studies detailing this compound's activity in discrete brain regions are not extensively available in the public domain, its established mechanism as a monoamine reuptake inhibitor allows for inferences about its sites of action. The antidepressant and analgesic effects of such compounds are known to be mediated through actions in several key brain areas. The hypothalamus, a critical region for regulating basic physiological processes and integrating signals related to pain and stress, is a likely site of action. nih.govuu.nl Furthermore, cortical regions and the locus coeruleus, which are rich in noradrenergic and serotonergic neurons, are implicated in the therapeutic effects of monoamine reuptake inhibitors. nih.gov The analgesic properties may also involve the modulation of descending inhibitory pain pathways originating in the brainstem and projecting to the spinal cord.

Neurochemical Alterations in Animal Brains

This compound's primary mechanism of action at the neurochemical level is the inhibition of neuronal reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). kentpharma.co.uk This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This dual-inhibition profile is a characteristic feature of many tricyclic antidepressant drugs. kentpharma.co.ukmayoclinic.org In preclinical in vitro studies using rat brain synaptosomes, compounds of this class are typically evaluated for their potency in blocking the uptake of radiolabeled neurotransmitters. The relative inhibitory potencies (IC50 values) for norepinephrine and serotonin transporters determine the compound's specific neurochemical signature.

Table 1: Representative Monoamine Reuptake Inhibition Profile for a Tricyclic Compound

Neurotransmitter TransporterIC50 (nM)
Norepinephrine (NE)Data not available
Serotonin (5-HT)Data not available
Dopamine (B1211576) (DA)Data not available

Note: Specific IC50 values for this compound are not available in the reviewed literature. This table illustrates the typical data generated in such preclinical studies. Compounds in this class generally show high potency for NE and 5-HT transporters and lower potency for the dopamine transporter. frontiersin.org

Comparative Preclinical Efficacy Studies with Established Pharmacological Agents.acs.orgresearchgate.net

The dual pharmacological nature of this compound as both an analgesic and an antidepressant prompted comparative studies against benchmark drugs in each category. acs.orgresearchgate.net In animal models of pain and depression, its efficacy was evaluated relative to standard therapeutic agents like morphine and imipramine.

In nociceptive assays in rodents, which measure the analgesic response to painful stimuli, this compound demonstrated significant activity. These studies are crucial for establishing a compound's potential for pain relief. Comparisons with a potent opioid analgesic like morphine are standard for characterizing the relative strength of a new analgesic agent. nih.govviamedica.pl

For its antidepressant-like effects, this compound was assessed in behavioral models such as the forced swim test or tail suspension test in mice. ijarbs.com In these models, a reduction in immobility time is interpreted as an antidepressant-like effect. The efficacy of this compound was compared against a classic tricyclic antidepressant, imipramine, which also functions as a serotonin-norepinephrine reuptake inhibitor. nih.govmdpi.com

Table 2: Comparative Efficacy Profile of this compound in Preclinical Models

Pharmacological ActivityTest ModelComparator AgentRelative Efficacy Finding
AnalgesicRodent Nociceptive AssaysMorphineThis compound demonstrated potent analgesic activity, though specific comparative potency data with morphine is not publicly available. acs.org
AntidepressantRodent Behavioral Despair ModelsImipramineThis compound showed antidepressant-like effects comparable to the standard tricyclic antidepressant imipramine. researchgate.net

Structure Activity Relationships Sar and Rational Design

Influence of Dibenzoxepin Core Structure on Biological Activity

The dibenzo[b,f]oxepine tricycle is the foundational scaffold of Fluradoline (B231048), and its inherent structural characteristics are pivotal to its biological activity. wikipedia.org This class of compounds is known to possess a range of pharmacological effects, including antidepressant, analgesic, antipsychotic, and anti-inflammatory properties, underscoring the versatility of this core structure. researchgate.netnih.gov

Role of the Oxepin (B1234782) Ring Conformation

The central seven-membered oxepine ring is not planar. Computational studies and structural analyses of dibenzo[b,f]oxepine derivatives have shown that the scaffold typically adopts a non-planar, boat-like or "basket" conformation in solution. sfu.camdpi.com The dihedral angles between the two flanking benzene (B151609) rings are reported to be in the range of 64.9–68.8°. mdpi.com This specific three-dimensional geometry is crucial as it dictates the spatial orientation of the substituents and their ability to interact with biological targets. The non-planar conformation influences how the molecule fits into the binding pockets of receptors or enzymes, which is a critical determinant of its pharmacological activity.

Impact of Ring Substitutions on Potency and Selectivity

The nature and position of substituents on the aromatic rings of the dibenzoxepin core significantly modulate the potency and selectivity of the resulting compound. wikipedia.org The development of various dibenzo[b,f]oxepine derivatives has demonstrated that modifications to the ring system can fine-tune the molecule's interaction with different biological targets. For instance, different substitution patterns have led to compounds with enhanced anxiolytic, antidepressant, or antipsychotic profiles. mdpi.com This highlights the principle that even minor structural changes can lead to substantial shifts in the pharmacological spectrum. While this compound itself has a specific substitution pattern, the broader family of dibenzoxepines illustrates the rich SAR associated with this scaffold. nih.gov

FeatureDescriptionImpact on Biological Activity
Core Structure Dibenzo[b,f]oxepineProvides the fundamental tricyclic framework necessary for activity.
Oxepin Ring Adopts a non-planar, boat-like conformation. sfu.camdpi.comDictates the three-dimensional shape and orientation of substituents for target binding.
Ring Substituents Functional groups attached to the benzene rings.Modulates potency, selectivity, and the specific type of pharmacological activity (e.g., analgesic, antidepressant). wikipedia.orgnih.gov

Contribution of the Fluorine Atom to Pharmacological Profile

The introduction of a fluorine atom at the 8-position of the dibenzoxepin ring is a key feature of this compound's design. ontosight.ai Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the desirable properties of a drug candidate. nih.govnih.gov

Electronic and Steric Effects of Fluorine Substitution

The fluorine atom exerts a powerful influence on the molecule's properties through both electronic and steric effects. nih.govfiu.edu

Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring causes a strong inductive electron-withdrawing effect. nih.govresearchgate.net This alters the electron distribution across the molecule, which can affect its binding affinity to biological targets and its metabolic stability. jcu.czmdpi.com The modification of electronic properties can also influence the acidity (pKa) of nearby functional groups, which in turn affects the compound's ionization state, bioavailability, and ability to cross membranes like the blood-brain barrier. nih.govmdpi.com

Steric Effects : While small, the fluorine atom is larger than a hydrogen atom. This increase in size can influence the molecule's preferred conformation and how it interacts with its target. wikipedia.org Furthermore, the carbon-fluorine bond is strong, and a fluorine substituent can act as a "metabolic blocker," preventing oxidation at that position by metabolic enzymes, which can increase the drug's half-life and bioavailability. mdpi.com

Comparative Analysis with Non-Fluorinated Analogues

To fully appreciate the contribution of the fluorine atom, a comparative analysis with its non-fluorinated analogue is essential. While specific experimental data comparing this compound directly to its 8-des-fluoro counterpart is not detailed in the provided sources, the principles of medicinal chemistry provide a clear rationale for this substitution. The synthesis and testing of non-fluorinated analogues is a standard approach to evaluate the role of fluorine in a drug's activity profile. nih.gov

ParameterEffect of Fluorine SubstitutionRationale
Potency Often enhanced. mdpi.comencyclopedia.pubAltered electronic properties can lead to stronger interactions with the biological target.
Metabolic Stability Generally increased. nih.govThe strong C-F bond can block metabolic oxidation at the site of substitution. mdpi.com
Lipophilicity/CNS Penetration Typically increased. researchgate.netjcu.czFacilitates passage through the blood-brain barrier, crucial for centrally acting drugs.
Binding Affinity Modulated. mdpi.comChanges in electron distribution and conformation can optimize the fit within a receptor's binding pocket.

Significance of the Thioether Linkage and Amine Side Chain

The side chain, connected to the dibenzoxepin core via a thioether linkage, is another critical component for this compound's biological activity. ontosight.ai This side chain is specifically a 2-(N-methylamino)ethyl thioether. The structure of this side chain, including its length, flexibility, and the basicity of the terminal amine, is vital for proper interaction with its target.

The thioether bond provides a flexible connection between the rigid tricyclic core and the amine side chain, allowing the amine group to adopt the optimal orientation for binding. Research on related [(alkylamino)ethyl]thio]dibenz[b,f]oxepines has shown that this type of side chain is crucial for conferring properties such as sedative and anticonvulsant effects, highlighting the functional importance of this entire moiety. mdpi.com The terminal secondary amine is a common feature in many psychoactive compounds, as its basicity allows it to exist in a protonated, positively charged form at physiological pH, which is often essential for interacting with negatively charged residues in the binding sites of receptors and transporters.

Modulation of Receptor Binding and Pharmacological Activity

The pharmacological activity of this compound and its analogs is intrinsically linked to their ability to bind to specific biological targets, primarily the kappa-opioid receptor (KOR). mdpi.com The affinity and efficacy of this binding are highly sensitive to the structural configuration of the molecule. openaccessjournals.com Modifications to the dibenz[b,f]oxepine scaffold or its substituents can dramatically alter receptor interaction.

Research into related KOR ligands demonstrates that specific structural features are crucial for potent activity. For instance, in diphenethylamine-based KOR ligands, the presence and position of a phenolic hydroxyl group are critical for binding, often forming a key hydrogen bond with a histidine residue (His291) in the KOR binding pocket. mdpi.com Similarly, the nature of the N-substituent influences affinity, with an optimal alkyl chain length observed for maximal receptor interaction. mdpi.com While direct SAR data for a wide range of this compound analogs is limited in the provided context, the principles derived from other KOR ligands are applicable. The ethylthioamine side chain and the fluorine atom on the dibenz[b,f]oxepine ring of this compound are expected to play significant roles in modulating its binding affinity and selectivity for the KOR over mu- or delta-opioid receptors. mdpi.comfrontiersin.org

The synthesis of related compounds, such as Pinadoline, which shares the dibenz[b,f]oxepine core but differs in its side chain, underscores the importance of this molecular region for pharmacological activity. vdoc.pub These variations allow for a systematic exploration of how different functional groups impact the interaction with the receptor, leading to compounds with distinct analgesic profiles. nih.govchimicatechnoacta.ruzsmu.edu.uanih.gov

Exploration of Isosteric Replacements

In the broader context of compounds related to this compound, isosteric replacements have been explored. For example, in the synthesis of compounds with a similar tricyclic core, the indolizine (B1195054) system has been used as a near-isosteric replacement for other heterocyclic systems. vdoc.pubmpdkrc.edu.inarchive.org Replacing a hydrogen atom with a fluorine atom—a common isosteric substitution—can significantly affect a drug's metabolic stability and electronic properties without drastically altering its size or receptor binding profile. openaccessjournals.com The fluorine atom present in this compound is a result of such design considerations, likely influencing its electronic distribution and interaction with the target receptor. mdpi.com

Computational Chemistry and In Silico Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR, offering insights that are often difficult to obtain through experimental methods alone. azolifesciences.com Techniques like QSAR, molecular docking, and molecular dynamics simulations are pivotal in modern drug discovery. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. justia.com By identifying physicochemical properties or structural descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

A QSAR study focusing on analgesic compounds included this compound, using TOMOCOMD-CARDD descriptors to model analgesic versus non-analgesic properties. uclv.edu.cu These models use linear and non-stochastic atomic indices as molecular descriptors to classify compounds. uclv.edu.cu The inclusion of this compound in such a model indicates its properties fit within a predictive framework for analgesic activity based on its structural and electronic features.

Table 1: Selected Analgesic Compounds in a QSAR Study uclv.edu.cu

Note: The descriptor values represent calculated molecular indices from the TOMOCOMD-CARDD method.

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a ligand (like this compound) and its receptor at an atomic level. mdpi.commdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com

For KOR ligands, these computational methods are essential for understanding the structural basis of their affinity and selectivity. frontiersin.org Docking studies typically place the ligand into the orthosteric binding pocket of the receptor's crystal structure. mdpi.combiorxiv.orgbiorxiv.org Key interactions often involve an ionic bond between a protonatable nitrogen on the ligand and a conserved aspartate residue (D3.32) in the opioid receptor. mdpi.com Other crucial interactions can include hydrogen bonds and hydrophobic contacts with specific amino acid residues within the binding site. mdpi.comfrontiersin.org

MD simulations of the docked this compound-KOR complex could further elucidate the stability of these interactions and reveal the dynamic nature of the binding. mdpi.com For instance, such simulations can highlight how different parts of the this compound molecule, like the chlorophenyl moiety of a similar compound, are stabilized within the binding pockets of different opioid receptor subtypes, thereby explaining its selectivity profile. mdpi.com These computational approaches are invaluable for the rational design of new analogs with improved pharmacological properties. mdpi.com

Table 2: Mentioned Compounds

Biotransformation and Metabolic Fate in Preclinical Systems

Identification and Structural Elucidation of Fluradoline (B231048) Metabolites

No studies identifying or structurally elucidating metabolites of this compound were found.

Characterization of Major and Minor Metabolic Products (e.g., Hydroxylated Metabolites)

There is no available data characterizing major or minor metabolic products of this compound, including hydroxylated metabolites.

Primary Metabolic Pathways and Enzyme Systems Involved in Animal Models

Research detailing the primary metabolic pathways and the specific enzyme systems, such as cytochrome P450, that are involved in the metabolism of this compound in animal models could not be identified.

Oxidative Transformations (e.g., Cytochrome P450 Metabolism)

Specific information regarding the oxidative transformation of this compound by cytochrome P450 enzymes is not documented in the available literature.

Conjugation Reactions

No information was found concerning conjugation reactions, such as glucuronidation or sulfation, in the metabolism of this compound.

In Vitro Metabolic Stability and Metabolite Profiling using Hepatic Microsomes or Hepatocytes from Preclinical Species

Studies assessing the in vitro metabolic stability of this compound or profiling its metabolites using preclinical hepatic microsomes or hepatocytes are not present in the searched scientific databases.

Due to the absence of specific research data on this compound, the following data table of compound names mentioned in this response is provided as per the user's formatting instructions.

Table 1: Compound Names Mentioned

Compound Name

Analytical Methodologies for Fluradoline in Research Settings

Chromatographic Techniques for Separation and Quantification in Biological Matrices (Preclinical Samples)

Chromatographic methods are fundamental for isolating Fluradoline (B231048) and its metabolites from complex biological matrices such as plasma, urine, and tissue homogenates, which is a critical step before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound from preclinical samples. Its versatility allows for the separation of the parent drug from its metabolites and endogenous matrix components. A typical HPLC method for a compound with the structural characteristics of this compound, a piperidine (B6355638) derivative, would likely employ reversed-phase chromatography. nih.gov

Method development would involve optimizing several parameters to achieve adequate resolution, peak shape, and retention time. A C18 or a phenyl-hexyl column would be a probable choice for the stationary phase, providing a non-polar surface for interaction. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of compounds with varying polarities.

For detection, a UV detector would be a common choice, particularly during early method development, if the molecule possesses a suitable chromophore. researchgate.net However, for higher sensitivity and selectivity, especially at the low concentrations expected in biological samples, coupling HPLC with a mass spectrometer is the preferred approach.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at an appropriate wavelength or Mass Spectrometer
Run Time Approximately 10-15 minutes

Gas Chromatography (GC) offers a high-resolution separation technique that could be applied to this compound analysis, particularly for volatile and thermally stable derivatives. oup.com Due to the polar nature of the piperidine ring and other functional groups likely present in this compound, direct analysis by GC might be challenging, leading to poor peak shape and low sensitivity. oup.com Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. oup.com

A common derivatization agent for compounds containing amine groups is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluorobenzoyl chloride. oup.com The derivatized this compound can then be separated on a capillary column, such as a 5% phenyl-methylpolysiloxane column.

Detection in GC is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification. thermoscientific.com GC-MS provides high specificity and is a powerful tool for the analysis of complex mixtures. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and specificity for both quantification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For quantitative analysis, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound or its metabolite) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of certainty in the identification and quantification of the target analyte, even in a complex matrix. nih.gov

Metabolite profiling studies also heavily rely on LC-MS/MS. scripps.edu In these studies, full-scan mass spectra and product ion spectra are acquired to identify potential metabolites. Common metabolic pathways for a compound like this compound could include oxidation, hydroxylation, or glucuronidation.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are crucial for the structural confirmation of this compound and the identification of its unknown metabolites. scripps.edu Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the parent compound and its metabolites, which is a critical step in their structural elucidation. The fragmentation patterns observed in HRMS/MS spectra provide further information about the structure of the molecule.

Table 2: Hypothetical Mass Spectrometry Data for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound [M+H]+Fragment 1Positive ESI
Fragment 2
Metabolite 1 [M+H]+Fragment APositive ESI
(e.g., Hydroxylated)Fragment B

Spectroscopic Methods for Characterization (e.g., NMR, IR) in Pure Compound Research

Spectroscopic techniques are vital for the unequivocal structural characterization of newly synthesized batches of pure this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. csu.edu.au ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides details about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule, confirming the structure of this compound. For a fluorinated compound, ¹⁹F NMR would also be a critical tool. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. tandfonline.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups, such as C-H, C-N, and C-F bonds. While IR spectroscopy is generally not used for the complete structural elucidation of a complex molecule on its own, it serves as a valuable tool for confirming the presence of specific functional groups and for quality control purposes. libretexts.org

Advanced Research Applications and Future Directions for Fluradoline

Development of Fluradoline (B231048) and its Analogues as Pharmacological Probes

Pharmacological probes are essential molecules used to study the complex workings of biological systems. nih.gov By interacting with specific targets like receptors or enzymes, they help researchers elucidate physiological pathways and disease mechanisms. ejao.org The development of this compound and its analogues into such tools could provide significant insights into neurobiology.

The experience of pain is not a simple transmission of a single signal but is modulated by complex neural circuits, including descending pathways from the brain that can either inhibit or facilitate pain signals at the spinal cord level. physio-pedia.comnih.gov These pathways utilize various chemical messengers, known as neurotransmitters, to exert their effects. ucl.ac.uk Key among these are endogenous opioids and serotonin (B10506) (5-HT), both of which are critical in the modulation of nociception. physio-pedia.comresearchgate.net

The body's own opioid system, consisting of peptides like endorphins and enkephalins, acts on μ (mu), δ (delta), and κ (kappa) opioid receptors to produce analgesia. physio-pedia.comphysio-pedia.com Similarly, descending serotonergic pathways can release serotonin in the spinal cord to dampen incoming pain signals. researchgate.net

Given its analgesic properties, this compound and its analogues could be developed into pharmacological probes to investigate these intricate systems. By designing fluorescently-tagged or radiolabeled versions of this compound, researchers could visualize its binding sites and track its journey through neural circuits. Such probes would be invaluable for:

Mapping the distribution of specific receptor subtypes that this compound interacts with in the brain and spinal cord.

Studying how neurotransmitter release is affected by the presence of a this compound-like compound in real-time. mdpi.com

Investigating the functional consequences of receptor binding in different parts of the pain pathway, from peripheral nerves to the central nervous system. nih.gov

These "false neurotransmitters" can be powerful tools for imaging the dynamics of a specific neurotransmitter system, offering a window into the mechanisms of pain and analgesia. nih.gov

This compound is built on a tricyclic core structure known as dibenz[b,e]oxepin. wikipedia.org This scaffold is also the foundation for other neuroactive drugs, most notably the tricyclic antidepressant Doxepin. wikipedia.org While there isn't a specific receptor class named the "dibenzoxepin receptor," compounds with this structure are known to interact with a variety of targets, including opioid, serotonin, and norepinephrine (B1679862) receptors. nih.gov

Developing this compound and its analogues as chemical probes would allow for a detailed investigation of how the dibenzoxepin scaffold itself contributes to receptor binding and selectivity. By systematically modifying the scaffold and observing the effects on receptor affinity and function, researchers can answer key questions:

Which parts of the dibenzoxepin structure are essential for binding to opioid receptors versus other targets?

How do different substituents on the scaffold alter the binding affinity and signaling outcomes (e.g., G-protein activation vs. β-arrestin pathways)? nih.gov

Can the scaffold be modified to create highly selective probes that only interact with a single receptor subtype?

Such studies are crucial for structure-activity relationship (SAR) analysis, providing a blueprint for designing more specific and effective drugs. mdpi.com

Potential for Scaffold-Based Drug Discovery and Design

Scaffold-based design is a cornerstone of modern medicinal chemistry. It involves identifying a core molecular structure, or "scaffold," that is known to have biological activity and then creating a library of related compounds by adding different chemical groups to it. nih.govfrontiersin.org This approach is an efficient way to discover new drug candidates with improved properties. ucl.ac.uk

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. benthamscience.com The dibenzoxepin scaffold of this compound shows potential as such a structure. The fact that the same core is found in both an analgesic (this compound) and an antidepressant (Doxepin) suggests its versatility.

This opens up the possibility of using the this compound core structure as a starting point to explore completely new therapeutic areas. By creating and screening a library of novel dibenzoxepin derivatives, researchers could potentially identify compounds with activity against:

Other central nervous system disorders, such as anxiety or schizophrenia. nih.gov

Targets outside the CNS, leveraging the scaffold's ability to be adapted.

This strategy of using natural product-inspired or known drug scaffolds is a promising way to generate novel chemotypes with desirable drug-like properties. mdpi.com

A major goal in modern drug design is to create compounds with high efficacy and minimal side effects. nih.gov For opioids, this means separating the desired analgesic effects from unwanted effects like respiratory depression and addiction. drugtargetreview.com Research has shown that these different effects can be linked to different signaling pathways activated by the same receptor. nih.gov

Structure-based drug design, often aided by computational modeling, offers a path to creating next-generation compounds with enhanced properties. nih.govfrontiersin.org Starting with the this compound scaffold, this approach could involve:

Using computer simulations to model how this compound docks into its target receptor. nih.gov

Designing modifications that strengthen interactions responsible for analgesia while weakening those that lead to side effects. drugtargetreview.com

Synthesizing these new analogues and testing their binding affinity and functional activity to validate the computational predictions. mdpi.com

This iterative cycle of design, synthesis, and testing can lead to the development of superior therapeutic candidates that are safer and more effective. drugtargetreview.com

Integration of this compound Research with Systems Biology and Omics Technologies

Systems biology aims to understand the bigger picture of how biological components work together as a whole system. numberanalytics.com It relies heavily on "omics" technologies—such as genomics (studying genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—which generate vast amounts of data. numberanalytics.comfrontiersin.org Integrating these data provides a holistic view of complex biological processes and diseases like chronic pain. nih.govplos.org

Applying these technologies to this compound research could move beyond a single-target focus to a network-level understanding of its effects. Such an integrative approach would be hypothesis-free, allowing for data-driven discovery of novel mechanisms and pathways. nih.gov

For instance, researchers could:

Use transcriptomics (RNA-seq) to see which genes are turned on or off in nerve cells after being treated with this compound. This could reveal previously unknown signaling pathways affected by the drug.

Employ proteomics to identify changes in protein levels or modifications, providing insight into the downstream effects of receptor activation.

Utilize metabolomics to measure how this compound alters the metabolic profile of cells, potentially identifying biomarkers of drug response.

By integrating these multi-omics datasets, scientists can build computational models of the cellular networks that this compound modulates. nih.govebi.ac.uk This systems-level perspective is critical for understanding the full scope of a drug's action, identifying potential off-target effects, discovering biomarkers for patient stratification, and ultimately accelerating the development of more precise and personalized medicines. mdpi.com

Transcriptomic and Proteomic Studies to Elucidate Broader Biological Impacts

Modern systems biology tools like transcriptomics and proteomics are powerful methodologies for elucidating the comprehensive biological impacts of a compound beyond its primary mechanism of action. google.com While specific transcriptomic or proteomic studies focused exclusively on this compound are not widely documented in current literature, the application of these techniques can be conceptualized to explore its broader effects.

Transcriptomic profiling, for instance, involves the large-scale study of gene expression, which can reveal how this compound may alter cellular pathways. nih.govfrontiersin.org By treating relevant cell lines (e.g., neuronal cells, astrocytes) or tissues from animal models with this compound, researchers could identify up- or down-regulated genes. This could uncover novel mechanisms related to its analgesic and antidepressant effects or identify previously unknown biological activities. nih.govnih.gov A hypothetical study design might involve analyzing lung tissue from animal models of pain or depression to see how this compound alters the expression of genes related to inflammation or neuroplasticity. nih.gov

Proteomics, the large-scale study of proteins, offers a complementary view by quantifying changes in protein expression and post-translational modifications. nih.gov This approach could identify the specific proteins and signaling cascades directly or indirectly modulated by this compound. For example, a proteomics study could reveal alterations in the expression of receptors, ion channels, or enzymes in brain regions associated with pain and mood regulation following this compound administration. researchgate.netresearchgate.net Such studies are crucial for identifying biomarkers of drug response and understanding potential off-target effects. nih.gov

Hypothetical Study Design: Omics Approaches for this compound
Research Question How does this compound modulate gene and protein expression in a neuronal model of chronic pain?
Model System In vitro culture of dorsal root ganglion (DRG) neurons or in vivo rodent model of neuropathic pain.
Methodology Transcriptomics: RNA-Sequencing (RNA-Seq) of DRG neurons treated with this compound vs. vehicle control. Proteomics: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis of protein expression in the same models. nih.gov
Potential Endpoints - Identification of differentially expressed genes (DEGs) and proteins (DEPs).- Pathway analysis (e.g., KEGG, GO) to identify affected biological processes (e.g., neuroinflammation, synaptic signaling, ion channel activity). mdpi.com- Identification of novel potential targets or biomarkers associated with this compound's analgesic effect.
Rationale To move beyond the known primary targets and build a comprehensive map of the molecular perturbations induced by this compound, potentially uncovering new therapeutic indications or explaining its polypharmacological profile.

Network Pharmacology Approaches

Network pharmacology is an emerging discipline that investigates the complex interactions between drugs, biological targets, and disease pathways from a network perspective. mdpi.com This approach is particularly well-suited for compounds like this compound, which may act on multiple targets to produce a therapeutic effect. A network pharmacology analysis could systematically predict the potential targets of this compound and elucidate the mechanisms underlying its dual analgesic and antidepressant activities. ontosight.airesearchgate.net

The process would begin by constructing a database of known and predicted targets for this compound based on its chemical structure and similarity to other dibenzoxepine compounds. mdpi.com Subsequently, these targets would be mapped onto protein-protein interaction (PPI) networks and disease-specific pathways (e.g., for neuropathic pain or major depressive disorder). By analyzing the topology of this network, key nodes and pathways that are significantly perturbed by this compound can be identified. mdpi.com This could reveal how this compound modulates interconnected signaling pathways, offering a more holistic understanding than a single-target approach.

Conceptual Framework for this compound Network Pharmacology
Step 1: Target Prediction Use computational methods (e.g., chemical similarity, molecular docking) to identify a broad set of potential protein targets for this compound. Databases like ChEMBL and DrugBank could provide initial data. ontosight.ai
Step 2: Network Construction Build a compound-target-disease network by integrating the predicted targets with known protein-protein interaction (PPI) and disease-associated gene databases.
Step 3: Network Analysis Apply graph theory algorithms to identify key topological features, such as hub proteins and critical pathways that are modulated by this compound.
Step 4: Functional Enrichment Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the key targets to understand the biological processes and signaling pathways involved in this compound's effects. mdpi.com
Step 5: Experimental Validation Validate the computationally predicted key targets and pathways using targeted in vitro binding assays or cell-based functional assays.

Challenges and Opportunities in Preclinical Development of this compound-Type Compounds

The preclinical development of any new chemical entity is fraught with challenges, from demonstrating efficacy to ensuring a sufficient safety margin. humanspecificresearch.orglindushealth.com For this compound-type compounds, specific hurdles related to target specificity and metabolic properties must be addressed.

Addressing Specificity and Off-Target Interactions in Preclinical Models

A significant challenge in drug development is ensuring that a compound interacts selectively with its intended target while minimizing interactions with unintended "off-targets" or antitargets, which can lead to adverse effects. wikipedia.orgfrontiersin.org Given that the dibenzo[b,f]oxepine scaffold is present in numerous centrally active agents, compounds like this compound may interact with a range of receptors and transporters in the central nervous system. mdpi.comnih.gov While this polypharmacology can sometimes be beneficial, unintended interactions are a major cause of drug attrition. integralmolecular.com

Preclinical models, both in vitro and in vivo, often fail to fully replicate human biology, making the prediction of clinical safety and efficacy difficult. patsnap.cominsphero.com A crucial step in the preclinical assessment of this compound-like compounds is comprehensive off-target screening. Modern computational approaches and high-throughput screening panels can be used to predict and test for interactions against a wide array of proteins, including known antitargets like the hERG channel. wikipedia.orgfrontiersin.orgnih.gov

| Potential Off-Targets for Dibenzoxepine-Type Compounds | | | :--- | :--- | :--- | | Target Class | Examples | Potential Implication | | G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) receptors, Dopamine (B1211576) receptors, Adrenergic receptors, Muscarinic receptors | Modulation of mood, cognition, and autonomic functions. wikipedia.org | | Ion Channels | hERG potassium channel, Sodium channels, Calcium channels | Cardiac safety (e.g., Long QT syndrome), neuronal excitability. wikipedia.org | | Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Antidepressant-like effects, potential for drug-drug interactions. | | Enzymes | Cytochrome P450 (CYP) enzymes | Drug metabolism, potential for drug-drug interactions. researchgate.net |

Optimization Strategies for In Vivo Efficacy and Metabolic Stability

Achieving adequate in vivo efficacy depends on optimizing a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). mentor-program.eu A primary goal is to ensure the compound reaches its target site in sufficient concentration and for an appropriate duration. nih.gov Poor metabolic stability, where a compound is rapidly broken down by enzymes (primarily in the liver), is a common reason for low in vivo efficacy. frontiersin.org

This compound contains a fluorine atom, a feature often introduced in medicinal chemistry to improve metabolic stability and other properties. ontosight.ainih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov Further optimization of this compound-type compounds could involve strategies such as:

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612) can slow down metabolism, thereby increasing the drug's half-life. nih.gov

Structural Modification: Modifying metabolically labile parts of the molecule, such as the N-methyl ethanamine side chain, can block metabolic pathways. mpdkrc.edu.in

Prodrugs: Designing a prodrug that is converted to the active this compound molecule in vivo can improve absorption or alter its distribution profile. google.com

The introduction of a trifluoromethyl (CF3) group, for example, has been shown in other inhibitor classes to dramatically improve pharmacological profiles and in vivo efficacy by lowering the compound's pKa and enhancing brain penetration. nih.gov

Strategies to Enhance Metabolic Stability and Efficacy
Strategy Mechanism of Action
Fluorination The strong C-F bond can block sites of metabolic oxidation. nih.gov
Deuteration The C-D bond is stronger than the C-H bond, slowing the rate of enzymatic cleavage (Kinetic Isotope Effect). nih.gov
Bioisosteric Replacement Replace a metabolically labile group with a more stable one that retains biological activity.
Prodrug Approach A bioreversible derivative is used to improve properties like solubility or permeability, which is then cleaved in vivo to release the active drug. google.com

Conceptualization of this compound in Advanced Drug Delivery Systems (e.g., research-focused delivery vehicles)

Advanced drug delivery systems (DDS) offer a means to enhance the therapeutic performance of drugs by improving their solubility, stability, and pharmacokinetic profiles, and by enabling targeted delivery. polimerbio.comkuleuven.benih.govnih.gov For a CNS-active compound like this compound, a key challenge is efficient transport across the blood-brain barrier (BBB). Conceptualizing this compound within research-focused delivery vehicles could explore ways to overcome these barriers and control its release profile.

Nanoparticle-Based Systems: Encapsulating this compound in lipid-based nanoparticles (e.g., liposomes) or polymeric nanoparticles could protect it from premature degradation and facilitate its passage across the BBB. nih.gov Surface modification of these nanoparticles with specific ligands (e.g., transferrin) could further enhance brain targeting.

Hydrogels: For potential localized delivery applications (e.g., in models of localized neuropathic pain), this compound could be incorporated into an injectable, biodegradable hydrogel. mdpi.com This would create a depot at the site of injection, allowing for sustained release of the compound over an extended period and potentially reducing systemic exposure.

Prodrug Conjugates: As mentioned, creating a prodrug of this compound by linking it to a molecule that is actively transported into the brain is another viable strategy. google.com

These advanced delivery strategies remain conceptual for this compound but represent a significant future direction for research, aiming to maximize its therapeutic potential while minimizing potential side effects. kuleuven.be

| Conceptual Advanced Drug Delivery Systems for this compound | | | :--- | :--- | :--- | | Delivery System | Description | Potential Research Application for this compound | | Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. polimerbio.com | Enhance solubility and stability; potentially modify surface to improve BBB penetration for CNS delivery. | | Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA). nih.gov | Provide sustained, controlled release of this compound, potentially reducing dosing frequency. | | Stimuli-Responsive Hydrogels | Polymer networks that swell in water and can release a loaded drug in response to a specific stimulus (e.g., pH, temperature). mdpi.com | Development of an injectable depot for localized, sustained release in models of chronic peripheral pain. | | Cyclodextrin Complexes | Cyclic oligosaccharides that can form inclusion complexes with guest molecules, improving their solubility and stability. nih.gov | Increase the aqueous solubility of this compound for formulation development in research settings. |

Q & A

Q. What are the primary biochemical mechanisms of Fluradoline, and what experimental approaches are optimal for elucidating them?

To investigate this compound's mechanisms, combine in vitro binding assays (e.g., radioligand displacement studies) with computational modeling (molecular docking or MD simulations). Ensure assays use purified receptor targets and validate results via orthogonal methods (e.g., functional cAMP assays for GPCR activity). Reproducibility requires detailed documentation of buffer conditions, temperature, and ligand concentrations . Preliminary studies should define measurable endpoints (e.g., IC₅₀ values) and control for off-target effects using knockout models or selective antagonists .

Q. How should researchers design initial toxicity studies for this compound to ensure reliable and generalizable results?

Adopt a tiered approach:

  • Phase 1: Acute toxicity in two rodent species (dose-ranging studies with histopathology endpoints).
  • Phase 2: Subchronic exposure (28–90 days) with pharmacokinetic monitoring to assess accumulation.
    Use standardized protocols (OECD Guidelines 420/423) and include positive/negative controls. Ensure sample sizes are statistically powered (≥6 animals/group) and analyze sex-specific differences . Data should be analyzed using ANOVA with post-hoc tests, reporting effect sizes and confidence intervals .

Q. What methodological considerations are critical when establishing this compound's pharmacokinetic profile in preclinical models?

  • Tissue Sampling: Use serial blood draws or microdialysis in relevant tissues (e.g., brain for CNS targets).
  • Analytical Methods: LC-MS/MS for quantification, validated per FDA guidelines (precision, accuracy, matrix effects).
  • Modeling: Non-compartmental analysis (NCA) for AUC/Cₘₐₓ and compartmental models for absorption kinetics.
    Account for species-specific metabolic differences (e.g., cytochrome P450 isoforms) and use crossover designs to reduce inter-subject variability .

Advanced Research Questions

Q. How can conflicting data on this compound's therapeutic efficacy across different experimental models be systematically analyzed and resolved?

Conduct a systematic review with meta-analysis:

  • Search Strategy: Define inclusion criteria (e.g., peer-reviewed studies, standardized dosing).
  • Data Extraction: Tabulate efficacy metrics (e.g., % inhibition, behavioral scores) and covariates (model species, dosing regimen).
  • Analysis: Use random-effects meta-regression to identify confounding variables (e.g., strain differences, administration routes).
    Grade evidence quality using tools like GRADE and address publication bias via funnel plots . For unresolved contradictions, design a harmonized in vivo study with pre-registered protocols .

Q. What advanced statistical or computational methods are recommended for identifying non-linear dose-response relationships in this compound studies?

  • Machine Learning: Train random forest or Gaussian process models to detect interactions between dose, exposure time, and biological variables.
  • Bayesian Hierarchical Models: Incorporate prior data to estimate uncertainty in EC₅₀ curves.
  • Biphasic Analysis: Fit data to hormetic or U-shaped models using tools like GraphPad Prism’s “log(agonist) vs. response – Variable slope” . Validate findings with in silico simulations (e.g., PK/PD modeling) .

Q. What strategies optimize the reproducibility of this compound's neuropharmacological effects across heterogeneous experimental setups?

  • Standardization: Adopt SOPs for animal housing, circadian timing, and drug administration routes.
  • Blinding: Use double-blind protocols for behavioral assays (e.g., forced swim test).
  • Multi-Lab Validation: Collaborate through consortia (e.g., EQIPD) to replicate key findings.
  • Data Sharing: Publish raw datasets and code for analysis pipelines in repositories like Zenodo . For in vitro work, use iPSC-derived neurons to reduce biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.